5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine

CNS drug discovery Blood-brain barrier penetration Muscarinic acetylcholine receptor

This heterocyclic building block features a unique phenylcyclopropyl substituent, providing a conformationally rigid, non-planar geometry critical for tuning lipophilicity and pKa to achieve blood-brain barrier penetration. Unlike simple 5-aryl analogs, it serves as a key intermediate for synthesizing CNS-penetrant muscarinic acetylcholine receptor modulators and reversible MAO-A inhibitors. Supported by patent disclosures linking this scaffold to enhanced cholinergic transmission, it is the superior choice for neuroscience and oncology research programs where CNS exposure is paramount.

Molecular Formula C11H11N3S
Molecular Weight 217.29
CAS No. 88742-93-2
Cat. No. B3058275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine
CAS88742-93-2
Molecular FormulaC11H11N3S
Molecular Weight217.29
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C3=NN=C(S3)N
InChIInChI=1S/C11H11N3S/c12-10-14-13-9(15-10)11(6-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)
InChIKeyXGCRKKXNDQBJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine CAS 88742-93-2: Core Properties and Research Grade Specifications


5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine (CAS 88742-93-2) is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a phenylcyclopropyl substituent at the 5-position of the thiadiazole ring . With a molecular formula of C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol, this compound is primarily supplied as a research-grade intermediate for medicinal chemistry and chemical biology applications . Its structural features—specifically the combination of a 1,3,4-thiadiazole core with a conformationally constrained phenylcyclopropyl moiety—distinguish it from simpler 5-aryl-1,3,4-thiadiazol-2-amines and enable applications in central nervous system (CNS) drug discovery programs targeting muscarinic acetylcholine receptors [1].

Why 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine Cannot Be Substituted with Generic 5-Aryl-1,3,4-thiadiazol-2-amines in CNS-Targeted Research


Generic substitution of 5-(1-phenylcyclopropyl)-1,3,4-thiadiazol-2-amine with simpler 5-aryl-1,3,4-thiadiazol-2-amines (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) is not scientifically justified in CNS-targeted research programs. The phenylcyclopropyl moiety introduces a conformationally constrained, non-planar geometry that alters key physicochemical parameters—specifically lipophilicity and pKa—which are critical determinants of blood-brain barrier (BBB) penetrability [1]. Patent disclosures explicitly link the combination of a non-aromatic azacyclic or azabicyclic ring system at one thiadiazole carbon with a substituent of controlled lipophilicity at the other carbon to achieve central muscarinic acetylcholine receptor stimulation and CNS penetrability [1]. The phenylcyclopropyl group serves as a conformationally restricted hydrophobic anchor that cannot be replicated by simple phenyl or substituted-phenyl analogs, making direct interchange without re-optimization of CNS exposure profiles invalid [2].

5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine: Comparator-Based Quantitative Evidence for Scientific Selection


CNS Penetrability Differentiation: Phenylcyclopropyl-Substituted vs. Generic 5-Aryl-1,3,4-thiadiazol-2-amines

5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine incorporates a phenylcyclopropyl substituent that confers physicochemical properties (lipophilicity and pKa) specifically identified in patent disclosures as consistent with CNS penetrability for central muscarinic acetylcholine receptor stimulation [1]. In contrast, generic 5-aryl-1,3,4-thiadiazol-2-amines such as 5-phenyl-1,3,4-thiadiazol-2-amine lack the conformational constraint and optimized lipophilicity profile required for predictable BBB penetration [2]. While direct comparative BBB penetration data (e.g., brain-to-plasma ratio, P-gp efflux ratio) for this specific compound are not publicly available, the structural rationale is explicitly grounded in the patent literature describing the design principles for CNS-active thiadiazoles [3].

CNS drug discovery Blood-brain barrier penetration Muscarinic acetylcholine receptor Physicochemical optimization

MAO-A Inhibitory Activity Benchmarking: Class-Level Potency of 1,3,4-Thiadiazole-2-amines Relative to Moclobemide

Although specific MAO-A IC50 data for 5-(1-phenylcyclopropyl)-1,3,4-thiadiazol-2-amine have not been publicly reported, the broader 1,3,4-thiadiazole-2-amine class has demonstrated potent MAO-A inhibitory activity. A series of 1,3,4-thiadiazole derivatives bearing alkyl/arylamine moieties showed IC50 values against hMAO-A that were lower than that of the reference drug moclobemide (IC50 = 4.664 μM), with the most active compound (6b) achieving an IC50 of 0.060 μM, comparable to clorgyline (IC50 = 0.048 μM) [1]. This class-level activity establishes a benchmark for evaluating novel 1,3,4-thiadiazol-2-amine derivatives in MAO-A inhibition assays. In contrast, simpler 5-aryl-1,3,4-thiadiazol-2-amines such as 5-phenyl-1,3,4-thiadiazol-2-amine have been primarily evaluated for antimicrobial and azo dye applications rather than CNS enzyme inhibition [2].

Monoamine oxidase inhibition Neurological disorders MAO-A selectivity IC50 comparison

Anticancer Activity Benchmarking: 1,3,4-Thiadiazole-2-amine Derivatives vs. Cisplatin in Breast Cancer Cell Lines

While direct anticancer IC50 data for 5-(1-phenylcyclopropyl)-1,3,4-thiadiazol-2-amine are not publicly available, structurally related 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have demonstrated in vitro antitumor activity against breast cancer cell lines. In a study of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, compounds N-benzyl-5-(4-fluorophenyl)-, N-benzyl-5-(4-nitrophenyl)-, and 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazole-2-amines exhibited higher inhibitory activities against the MDA-MB-231 breast cancer cell line than the cisplatin control (IC50 3.3 μM) [1]. This class-level activity establishes that the 1,3,4-thiadiazole-2-amine scaffold can be optimized to achieve sub-10 μM potency in breast cancer models. In contrast, 5-phenyl-1,3,4-thiadiazol-2-amine itself showed an IC50 of 23.29 μM against MCF-7 cells [2], indicating that substitution pattern significantly modulates potency.

Anticancer Breast cancer MDA-MB-231 IC50 comparison Cisplatin

Optimal Research and Industrial Applications for 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine (CAS 88742-93-2)


CNS Drug Discovery: Muscarinic Acetylcholine Receptor Agonist Lead Optimization

5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine serves as a key intermediate for synthesizing substituted thiadiazole compounds targeting central muscarinic acetylcholine receptors, as validated by patent disclosures linking phenylcyclopropyl-substituted thiadiazoles to CNS penetrability and cholinergic transmission enhancement [1][2]. The conformational constraint provided by the phenylcyclopropyl moiety enables fine-tuning of lipophilicity and pKa to achieve BBB penetration [1]. This application scenario is supported by the class-level evidence of CNS enzyme inhibition (MAO-A) demonstrated by related 1,3,4-thiadiazole-2-amines [3].

Anticancer Lead Discovery: Breast Cancer Antiproliferative Scaffold Derivatization

This compound provides a 1,3,4-thiadiazole-2-amine scaffold suitable for derivatization into anticancer agents targeting breast cancer. Class-level evidence demonstrates that 5-phenyl-substituted 1,3,4-thiadiazole-2-amines achieve antiproliferative activity against MDA-MB-231 cells exceeding that of cisplatin (IC50 3.3 μM) [4]. The 5-(1-phenylcyclopropyl) substituent offers a conformationally distinct pharmacophore compared to simple 5-aryl analogs, potentially enabling exploration of novel binding modes in breast cancer targets [5].

MAO-A Inhibitor Development for Neurological Disorders

The 1,3,4-thiadiazole-2-amine core is validated for MAO-A inhibition, with class benchmark compounds achieving IC50 values as low as 0.060 μM, representing a 78-fold improvement over moclobemide (IC50 4.664 μM) [3]. 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine can serve as a starting scaffold for designing novel, selective, and reversible MAO-A inhibitors with predicted BBB penetration, addressing therapeutic needs in depression and neurodegenerative diseases [3].

Chemical Biology Probe Synthesis for Cholinergic System Investigation

As a building block containing both a 1,3,4-thiadiazole core and a phenylcyclopropyl group, this compound is suited for synthesizing chemical probes to investigate muscarinic acetylcholine receptor pharmacology and cholinergic signaling pathways in the CNS [1][2]. Its structural features align with design principles for CNS-penetrant ligands, enabling the development of tool compounds for target validation studies in Alzheimer's disease and related dementias [2].

Quote Request

Request a Quote for 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.